2,2'-Methylenebis(3,4,5-trichlorophenol)
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Overview
Description
2,2’-Methylenebis(3,4,5-trichlorophenol) is an organochlorine compound known for its antiseptic properties. It is commonly used in various applications, including soaps, creams, and other personal care products. The compound is effective against Gram-positive organisms and has been utilized in the treatment of skin disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(3,4,5-trichlorophenol) typically involves the reaction of 2,4,5-trichlorophenol with formaldehyde. One method involves preparing 2,4,5-trichlorophenylsulfate in situ by reacting 2,4,5-trichlorophenol with sulfur trioxide. This intermediate is then reacted with another mole of 2,4,5-trichlorophenol and formaldehyde in a solvent solution .
Industrial Production Methods
Industrial production of 2,2’-Methylenebis(3,4,5-trichlorophenol) follows similar synthetic routes but on a larger scale. The process involves the use of solvents such as methylene chloride, ethylene chloride, chloroform, and others. The product is recovered by adding activated charcoal, filtering, and evaporating the solvent to dryness .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(3,4,5-trichlorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can alter the chlorinated phenol groups.
Substitution: Halogen substitution reactions are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide for the preparation of intermediates, formaldehyde for condensation reactions, and various solvents like methylene chloride and chloroform .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
2,2’-Methylenebis(3,4,5-trichlorophenol) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses.
Biology: Studied for its antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Utilized in antiseptic formulations for treating skin disorders.
Industry: Employed in the production of personal care products, agricultural chemicals, and more
Mechanism of Action
The primary mechanism of action of 2,2’-Methylenebis(3,4,5-trichlorophenol) involves inhibiting the membrane-bound part of the electron transport chain, specifically respiratory D-lactate dehydrogenase. This inhibition leads to leakage, protoplast lysis, and inhibition of respiration in bacteria .
Comparison with Similar Compounds
2,2’-Methylenebis(3,4,5-trichlorophenol) is often compared with other similar compounds such as:
2,2’-Methylenebis(3,4,6-trichlorophenol):
2,4,5-Trichlorophenol: A precursor in the synthesis of 2,2’-Methylenebis(3,4,5-trichlorophenol), it is also used in various industrial applications.
The uniqueness of 2,2’-Methylenebis(3,4,5-trichlorophenol) lies in its specific chemical structure, which imparts distinct antiseptic properties and makes it suitable for various applications .
Properties
CAS No. |
584-33-8 |
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Molecular Formula |
C13H6Cl6O2 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
3,4,5-trichloro-2-[(2,3,4-trichloro-6-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H6Cl6O2/c14-6-2-8(20)4(10(16)12(6)18)1-5-9(21)3-7(15)13(19)11(5)17/h2-3,20-21H,1H2 |
InChI Key |
UCBOFBICDFOMBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)CC2=C(C(=C(C=C2O)Cl)Cl)Cl)O |
Origin of Product |
United States |
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